Fluoropyrimidines like 5-FU have been a cornerstone in the treatment of various cancers. The enhancement of 5-FU's antitumor activity can be achieved by inhibiting dihydropyrimidine dehydrogenase (DPD) activity, as demonstrated by the use of 5-chloro-2,4-dihydroxypyridine (CDHP) in human tumor cells5. This combination has shown to elicit a greater antitumor effect than treatment with fluoropyrimidines alone, suggesting that derivatives of 5-FU could be developed to improve efficacy and reduce toxicity.
The synthesis of novel 2,4-disubstituted-5-fluoropyrimidines has been explored for their potential as kinase inhibitors, which are important targets in cancer therapy. The regioselective synthesis of these compounds has been successful, and they represent a promising class of molecules for the development of new anticancer agents4.
Compounds related to 5-Fluoro-2-methylpyrimidine-4,6-diol have been shown to possess immunomodulatory properties. For instance, 5-substituted 2-amino-4,6-dichloropyrimidines have demonstrated inhibitory effects on immune-activated nitric oxide production, which could have implications in inflammatory diseases and cancer2.
Human uridine phosphorylase-1 inhibitors, which are related to the fluoropyrimidine family, have been suggested as modulators of 5-FU toxicity, particularly in preventing chemotherapy-induced intestinal mucositis. This approach could potentially ameliorate one of the major side effects of fluoropyrimidine therapy9.
The development of oral fluoropyrimidine derivatives, such as S-1, aims to provide a more convenient administration route for patients while maintaining the efficacy of 5-FU. S-1 consists of a prodrug and enzyme inhibitors, which together mimic the pharmacokinetics of continuous intravenous infusion of 5-FU10.
5-Fluoro-2-methylpyrimidine-4,6-diol is classified as a heterocyclic aromatic compound with the molecular formula and the CAS number 1598-63-6. It belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its fluorine substitution at the 5-position and hydroxyl groups at the 4 and 6 positions of the pyrimidine ring .
The synthesis of 5-Fluoro-2-methylpyrimidine-4,6-diol can be achieved through several methods. One notable approach involves the following steps:
This method yields a white solid product with high purity.
The molecular structure of 5-Fluoro-2-methylpyrimidine-4,6-diol features:
5-Fluoro-2-methylpyrimidine-4,6-diol can participate in various chemical reactions:
The mechanism of action of 5-Fluoro-2-methylpyrimidine-4,6-diol primarily revolves around its role as a building block in synthesizing biologically active compounds. It interacts with various biological targets due to its structural features:
Various analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to characterize this compound's purity and structure .
5-Fluoro-2-methylpyrimidine-4,6-diol has several important applications:
The systematic International Union of Pure and Applied Chemistry name for this compound is 5-fluoro-2-methylpyrimidine-4,6(1H,5H)-dione, reflecting its position-isomer specific substitution pattern and keto-enol tautomerism. The parent pyrimidine ring is numbered with nitrogen atoms at positions 1 and 3, with the methyl group attached to position 2 and fluorine at position 5. The diol groups occupy positions 4 and 6, though these hydroxyl groups exist predominantly in the carbonyl form due to tautomeric equilibria [1] [2].
Structural representations include:
Table 1: Systematic Nomenclature Variants
Nomenclature System | Name | |
---|---|---|
IUPAC Preferred | 5-fluoro-2-methylpyrimidine-4,6(1H,5H)-dione | |
CAS Index Name | 4(3H)-Pyrimidinone,5-fluoro-6-hydroxy-2-methyl- | [2] |
Common Synonyms | 5-Fluoro-4,6-dihydroxy-2-methylpyrimidine; 2-Methyl-4,6-dihydroxy-5-fluoropyrimidine | [7] |
This compound has a unique Chemical Abstracts Service Registry Number 1598-63-6, validated through Chemical Abstracts Service check-digit verification:(6×1) + (5×5) + (4×9) + (3×8) + (2×6) + (1×3) = 106 → 106 mod 10 = 6 (matches suffix digit) [2]. The molecular formula is C₅H₅FN₂O₂, confirmed by multiple analytical sources including SigmaAldrich, LookChem, and ChemScene [1] [2] [3]. Key molecular descriptors include:
Table 2: Molecular Formula Validation Across Sources
Source | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number | |
---|---|---|---|---|
SigmaAldrich | C₅H₅FN₂O₂ | 144.10 | 1598-63-6 | [1] |
LookChem | C₅H₅FN₂O₂ | 144.1038032 | 1598-63-6 | [2] |
ChemScene | C₅H₅FN₂O₂ | 144.10 | 1598-63-6 | [3] |
ChemBlink | C₅H₅FN₂O₂ | 144.10 | 1598-63-6 | [9] |
This compound exhibits several structural features influencing its isomeric and tautomeric behavior:
Table 3: Tautomeric Forms and Substituent Effects
Form Type | Structural Features | Stabilizing Factors | Substituent Influence |
---|---|---|---|
Lactam (4,6-dione) | C4=O, C6=O, C5-F | Aromaticity, conjugation | Methyl group at N2 enhances electron donation |
Lactim (4,6-diol) | C4-OH, C6-OH, C5-F | Intramolecular H-bonding | Fluorine withdraws electrons, reducing enol stability |
Mixed Form | C4=O, C6-OH | Asymmetric H-bond network | Methyl group sterically hinders N3 protonation |
This tautomeric behavior significantly impacts the compound's physicochemical properties, including its high melting point (>310°C) [2] and limited solubility in nonpolar solvents. The crystalline form exists almost exclusively in the dicarbonyl tautomer, stabilized by intermolecular hydrogen bonding networks between N–H and carbonyl oxygen atoms of adjacent molecules. Nuclear magnetic resonance studies would reveal rapid tautomeric interconversion in solution, averaging signals between forms [2] [7].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3